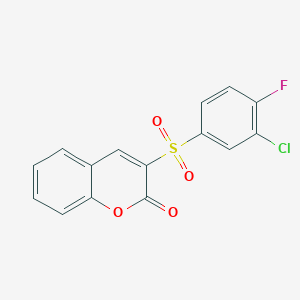

3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one

Description

3-(3-Chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one is a sulfonylated coumarin derivative characterized by a benzenesulfonyl group substituted with chlorine and fluorine at the 3- and 4-positions, respectively. Its molecular formula is C₁₅H₈ClFO₄S, with a molecular weight of 338.74 g/mol (). It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds, which influence its pharmacokinetic behavior ().

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFO4S/c16-11-8-10(5-6-12(11)17)22(19,20)14-7-9-3-1-2-4-13(9)21-15(14)18/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRNDLWGNKOSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3-chloro-4-fluorophenylsulfonyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

-

Step 1: Synthesis of Chromenone Core

Reagents: Salicylaldehyde, acetic anhydride

Conditions: Reflux in the presence of a base such as pyridine

Product: 2H-chromen-2-one

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form corresponding quinones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, dichloromethane, room temperature

Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux

Substitution: Sodium methoxide, methanol, reflux

Major Products

Oxidation: Quinones

Reduction: Corresponding sulfides

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- 3-(5-(m-tolyl)-4,5-dihydroisoxazol-3-yl)-2H-chromen-2-one (SR3) : Exhibited MIC of 3.12 µg/ml against bacterial strains due to isoxazole-mediated interactions ().

- 3-(4-(4-Bromophenyl)-1,3-thiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one : Structural complexity may enhance multi-target inhibition ().

Antiviral Activity

- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives : Inhibited Parvovirus B19 replication in cell lines (UT7/EpoS1 and EPCs) via modulation of viral entry or replication machinery ().

- Sulfonylated coumarins: No direct antiviral data, but halogenation may mimic motifs in known antiviral agents ().

Enzyme Inhibition

- 3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one : Showed acetylcholinesterase (AChE) inhibition comparable to donepezil, a reference drug ().

- 3-(Bromoacetyl)coumarin derivatives : Used as intermediates for synthesizing enzyme inhibitors ().

Structure-Activity Relationship (SAR) Insights

Halogen Effects :

- Fluorine at the 4-position () enhances metabolic stability via C-F bond strength.

- Chlorine at the 3-position () increases electrophilicity, improving interactions with nucleophilic enzyme residues.

Sulfonyl Group Role :

Coumarin Core Modifications :

Biological Activity

3-(3-Chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one, also known by its CAS number 950257-28-0, is a synthetic compound belonging to the class of chromenones. Its unique structure, characterized by a chromenone core and a sulfonyl group, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 352.8 g/mol. The compound features a sulfonyl group that is known for its ability to interact with various biological targets, potentially leading to enzyme inhibition and modulation of cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Preliminary studies indicate that the sulfonyl group may inhibit enzyme activity by binding to active sites, while the chromenone core could interact with DNA or other cellular components, influencing cell signaling pathways related to growth and apoptosis .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic pathways. |

| Anticancer Properties | Investigated for its ability to induce apoptosis in cancer cell lines. |

| Anti-inflammatory Effects | Exhibits potential in reducing inflammation through modulation of signaling pathways. |

| Antioxidant Activity | May possess properties that scavenge free radicals and reduce oxidative stress. |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has indicated that compounds similar to this compound can inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis and tissue remodeling . This suggests that our compound may also exhibit similar properties.

- Anticancer Activity : A study involving derivatives of chromenones demonstrated their effectiveness in inducing apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism was linked to the activation of caspase pathways.

- Anti-inflammatory Potential : In vitro assays have shown that certain chromenone derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.